molecular formula C8H9NOS B13034616 3-Methyl-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one

3-Methyl-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one

Cat. No.: B13034616
M. Wt: 167.23 g/mol
InChI Key: LDHQNUZHLRBLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one is a heterocyclic compound that features a thieno-pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, and under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Methyl-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine
  • 3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione

Uniqueness

Compared to similar compounds, 3-Methyl-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one has a unique thieno-pyridine core structure that imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

3-methyl-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one

InChI

InChI=1S/C8H9NOS/c1-5-4-11-6-2-3-9-8(10)7(5)6/h4H,2-3H2,1H3,(H,9,10)

InChI Key

LDHQNUZHLRBLOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C(=O)NCC2

Origin of Product

United States

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